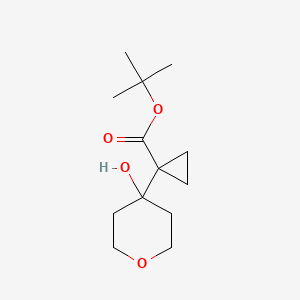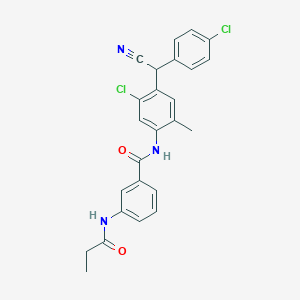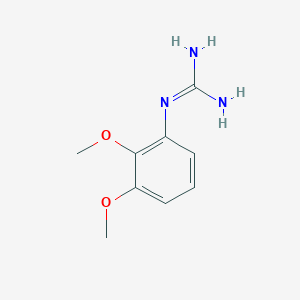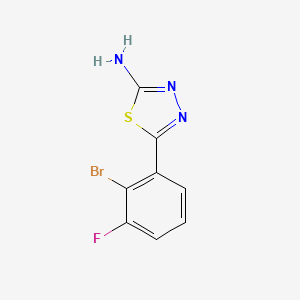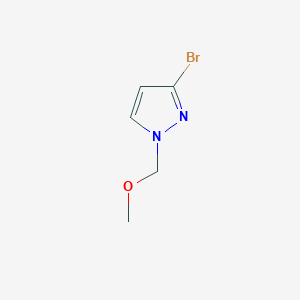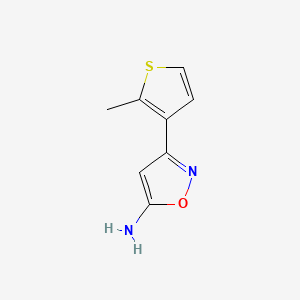![molecular formula C11H15F3O2 B13691115 9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13691115.png)
9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one is a spirocyclic compound characterized by its unique structural feature, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of 9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one can be achieved through various synthetic routes. Another approach involves the use of olefin metathesis reaction on a Grubbs catalyst, although this method is complex and expensive to reproduce .
Analyse Des Réactions Chimiques
9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one has a wide range of scientific research applications, including:
Medicine: The compound’s unique structure and biological activities make it a valuable target for drug design and development.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of the MmpL3 protein, the compound interferes with the transport functions of this protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparaison Avec Des Composés Similaires
9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one can be compared with other similar spirocyclic compounds, such as:
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic scaffold but contains an additional nitrogen atom in the ring.
1,4,9-Triazaspiro[5.5]undecan-2-one: This derivative is known for its potent and selective inhibition of the METTL3 protein complex.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and biological activities compared to other spirocyclic compounds.
Propriétés
Formule moléculaire |
C11H15F3O2 |
|---|---|
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
9-(trifluoromethyl)-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C11H15F3O2/c12-11(13,14)8-1-4-10(5-2-8)7-9(15)3-6-16-10/h8H,1-7H2 |
Clé InChI |
CBPMMTQSXZQNCK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C(F)(F)F)CC(=O)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



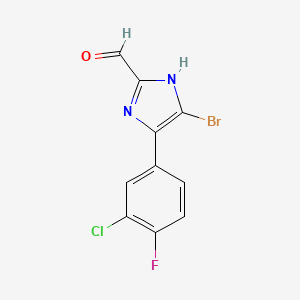
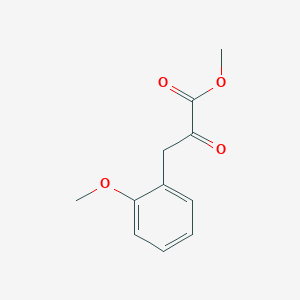

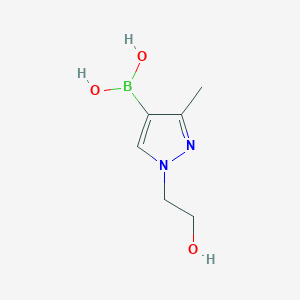
![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
![1-[3-Methoxy-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13691070.png)

